Almotriptan Hydrochloride

Description

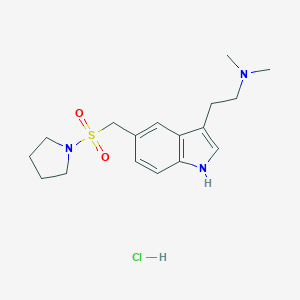

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUORSACTMVYHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598658 | |

| Record name | N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154323-46-3 | |

| Record name | N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Almotriptan Hydrochloride: A Technical Guide to its Mechanism of Action on 5-HT1B/1D Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almotriptan (B1666892) is a potent and selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist, widely prescribed for the acute treatment of migraine. Its therapeutic efficacy stems from a multi-faceted mechanism of action directly related to its interaction with these specific receptor subtypes. This technical guide provides an in-depth exploration of the molecular and physiological consequences of almotriptan's engagement with 5-HT1B/1D receptors. We will delve into its binding affinity and functional potency, the downstream signaling cascades it initiates, and the key experimental methodologies used to elucidate its pharmacological profile. This document aims to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Quantitative Pharmacological Profile

Almotriptan exhibits a high affinity and potent agonist activity at human 5-HT1B and 5-HT1D receptors. The following tables summarize the key quantitative data that define its pharmacological profile.

Table 1: Binding Affinity of Almotriptan for Human Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT1B | Low nanomolar |

| 5-HT1D | Low nanomolar |

| 5-HT1A | ~60-fold lower than 5-HT1B/1D |

| 5-HT7 | ~40-fold lower than 5-HT1B/1D |

Note: Specific Ki values can vary between studies and experimental conditions. The data presented represents a consensus from multiple sources indicating high affinity for 5-HT1B/1D receptors.[1]

Table 2: Functional Potency of Almotriptan

| Assay | Receptor | Parameter | Value |

| cAMP Accumulation Assay (HeLa cells) | Human 5-HT1B | pEC50 | 7.08 |

| cAMP Accumulation Assay (HeLa cells) | Human 5-HT1D | pEC50 | 7.75 |

| Vasoconstriction (Isolated Dog Saphenous Vein) | Endogenous 5-HT1B/1D | EC50 | 394 nM |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.[1][2]

Mechanism of Action: Signaling Pathways

The therapeutic effects of almotriptan are mediated through its agonist activity at 5-HT1B and 5-HT1D receptors, which are predominantly G-protein coupled receptors (GPCRs) of the Gi/o family.[3][4] Activation of these receptors by almotriptan initiates a signaling cascade that leads to the key physiological responses responsible for migraine relief.

G-Protein Coupling and Downstream Signaling

Upon binding of almotriptan, the 5-HT1B/1D receptor undergoes a conformational change, facilitating its interaction with and activation of heterotrimeric Gi/o proteins.[3][5][6] This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The primary downstream effect of the activated Gαi/o subunit is the inhibition of the enzyme adenylyl cyclase.[4] This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] The reduction in cAMP levels modulates the activity of various downstream effectors, ultimately leading to the observed physiological effects.

Physiological Consequences

The activation of 5-HT1B and 5-HT1D receptors by almotriptan results in two primary physiological actions that contribute to its anti-migraine effect:[7]

-

Cranial Vasoconstriction: 5-HT1B receptors are prominently located on the smooth muscle cells of cranial blood vessels.[4] Almotriptan-mediated activation of these receptors leads to the constriction of dilated intracranial arteries, which is a key pathological feature of a migraine attack.[7]

-

Inhibition of Neurogenic Inflammation: 5-HT1D receptors are primarily found on the presynaptic terminals of trigeminal nerves that innervate the cranial vasculature.[7] Agonism at these receptors inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and Neurokinin A.[7] This action reduces neurogenic inflammation and pain signaling.

Key Experimental Protocols

The pharmacological profile of almotriptan has been characterized through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for three key types of experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of almotriptan for 5-HT1B and 5-HT1D receptors.

Objective: To quantify the affinity of almotriptan for human 5-HT1B and 5-HT1D receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes from a stable cell line expressing recombinant human 5-HT1B or 5-HT1D receptors (e.g., CHO or HeLa cells).

-

Radioligand: [3H]-5-Carboxamidotryptamine ([3H]-5-CT) or another suitable 5-HT1B/1D radioligand.

-

Almotriptan hydrochloride (unlabeled competitor).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

-

Non-specific binding control: 10 µM 5-HT or another suitable unlabeled ligand.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM 5-HT).

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of almotriptan.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of almotriptan. Determine the IC50 (the concentration of almotriptan that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of almotriptan to act as an agonist at 5-HT1B/1D receptors by quantifying its effect on intracellular cAMP levels.

Objective: To determine the potency (EC50 or pEC50) of almotriptan in inhibiting adenylyl cyclase activity via 5-HT1B/1D receptors.

Materials:

-

A cell line stably expressing human 5-HT1B or 5-HT1D receptors (e.g., HeLa or CHO cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Almotriptan hydrochloride.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

-

Pre-treatment: Starve the cells in a serum-free medium for a few hours before the assay.

-

Stimulation:

-

Add varying concentrations of almotriptan to the wells.

-

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. This allows for the measurement of inhibition.

-

Include control wells with only forskolin (maximum stimulation) and no treatment (basal level).

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis: Lyse the cells according to the protocol of the cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method and a plate reader.

-

Data Analysis: Plot the cAMP concentration against the log concentration of almotriptan. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of almotriptan that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) and the pEC50.

In Vitro Vasoconstriction Assay

This assay assesses the functional effect of almotriptan on blood vessel tone, a key physiological action in migraine treatment.

Objective: To measure the contractile response of isolated arteries to almotriptan and determine its vasoconstrictor potency (EC50).

Materials:

-

Isolated arterial rings (e.g., human middle meningeal artery, canine saphenous vein).

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.

-

Almotriptan hydrochloride.

-

A reference vasoconstrictor (e.g., potassium chloride or phenylephrine).

Procedure:

-

Tissue Preparation: Dissect the desired artery and cut it into rings of 2-4 mm in length.

-

Mounting: Mount the arterial rings in organ baths filled with Krebs-Henseleit solution maintained at 37°C and gassed with carbogen. Attach one end of the ring to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension, with periodic washing.

-

Viability Check: Contract the tissues with a high concentration of potassium chloride to ensure viability. Wash and allow the tissues to return to baseline.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of almotriptan to the organ baths in a cumulative manner. Record the contractile force after each addition has reached a stable plateau.

-

Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by the reference vasoconstrictor. Plot the percentage of maximal contraction against the log concentration of almotriptan. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal effect (Emax).

Conclusion

Almotriptan hydrochloride's mechanism of action is a well-defined example of targeted GPCR agonism. Its high affinity and selective agonist activity at 5-HT1B and 5-HT1D receptors translate into clinically relevant physiological responses: cranial vasoconstriction and the inhibition of neurogenic inflammation. The quantitative data from binding and functional assays, combined with evidence from in vitro and in vivo models, provide a robust understanding of its pharmacological profile. This in-depth knowledge is crucial for the continued development of novel anti-migraine therapies and for optimizing the clinical use of existing treatments. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced aspects of 5-HT receptor pharmacology.

References

- 1. Pharmacological characterization of almotriptan: an indolic 5-HT receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repub.eur.nl [repub.eur.nl]

- 3. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reconstitution of the human 5-HT(1D) receptor-G-protein coupling: evidence for constitutive activity and multiple receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis Pathways for Almotriptan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almotriptan (B1666892) is a selective 5-HT(1B/1D) receptor agonist belonging to the triptan class of drugs, primarily used for the acute treatment of migraine headaches. Its synthesis has been approached through various chemical strategies, each with distinct advantages and challenges in terms of efficiency, scalability, and impurity profile. This technical guide provides a detailed overview of the core synthetic pathways for Almotriptan, presenting comparative data, in-depth experimental protocols, and visual representations of the synthetic routes. The information is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

Core Synthetic Strategies

The synthesis of the Almotriptan core structure, a substituted indole (B1671886), is central to its production. The most prominent strategies documented in scientific literature and patents include:

-

Fischer Indole Synthesis: A classic and widely utilized method for indole ring formation.

-

Heck Cyclization: A palladium-catalyzed intramolecular coupling reaction to construct the indole nucleus.

-

One-Pot Synthesis via Hydrazone Intermediate: An efficient approach that combines hydrazone formation and cyclization in a single reaction vessel.

Pathway 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for constructing the indole ring of Almotriptan. This pathway typically begins with the reaction of a substituted phenylhydrazine (B124118) with an appropriate aldehyde or ketone under acidic conditions.

Experimental Protocol

Step 1: Formation of 3-(2-aminoethyl)-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indole

A common precursor, 4-(pyrrolidin-1-ylsulfonylmethyl)phenylhydrazine hydrochloride, is reacted with 4-chlorobutyraldehyde diethyl acetal (B89532) in the presence of an acid catalyst. The resulting intermediate is then cyclized.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent such as methanol. An acid, for instance, concentrated hydrochloric acid, is added to maintain an acidic pH. The mixture is refluxed for several hours to facilitate the cyclization.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to the alkaline range (pH 8-9) using a base like 35% ammonia (B1221849) solution. The product is then extracted with an organic solvent, such as ethyl acetate. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: N,N-dimethylation

The primary amine of the intermediate is then dimethylated to yield Almotriptan base.

-

Reaction Conditions: This step is often achieved through reductive amination, using an 18% solution of formaldehyde (B43269) and a reducing agent like sodium borohydride.

-

Work-up and Isolation: After the reaction is complete, the crude Almotriptan base is obtained through standard aqueous work-up procedures. Purification can be achieved by column chromatography or by forming a salt, which is then recrystallized.

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield | ~20% | [1] |

| Purity (after purification) | 80-85% (crude), >98.5% (after salt formation and purification) | [1] |

Synthesis Pathway Diagram

Caption: Fischer Indole Synthesis of Almotriptan.

Pathway 2: Heck Cyclization

The Heck cyclization route involves the formation of the indole ring through a palladium-catalyzed intramolecular C-C bond formation. This method, while elegant, has been reported to have a very low overall yield.

Experimental Protocol

The synthesis reported in Tetrahedron, 2001, vol. 57, pages 1041-1048, outlines a multi-step sequence:

-

Bromination and Protection: 1-(4-Aminobenzenemethanesulfonyl)pyrrolidine is first brominated and then the aniline (B41778) nitrogen is protected.

-

Allylation: The protected intermediate undergoes allylation.

-

Heck Cyclization: The indole ring is formed via an intramolecular Heck reaction catalyzed by Pd(OAc)₂.

-

Side Chain Elaboration: The resulting indole-3-acetic ester is hydrolyzed to the corresponding acid, converted to the acid chloride, and then to the dimethyl amide.

-

Reduction: The final step is the reduction of the amide to afford Almotriptan.

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield | < 5% | [1][2] |

Synthesis Pathway Diagram

Caption: Heck Cyclization Pathway to Almotriptan.

Pathway 3: One-Pot Synthesis via Hydrazone Intermediate

This approach offers a more streamlined and efficient route to Almotriptan by forming a hydrazone intermediate that is then cyclized in the same reaction vessel.

Experimental Protocol

Step 1: Diazotization and Reduction (Preparation of Hydrazine)

1-(4-Aminobenzenemethanesulfonyl)pyrrolidine hydrochloride is diazotized using sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures (-10 to 5 °C). The resulting diazonium salt is then reduced to 1-(4-hydrazinobenzenemethanesulfonyl)pyrrolidine hydrochloride using a reducing agent such as sodium sulfite.

Step 2: Hydrazone Formation and Cyclization

The aqueous solution of the hydrazine (B178648) is diluted, and N,N-dimethylaminobutyraldehyde dimethyl acetal is added. The pH of the reaction mixture is adjusted to 2 with dilute HCl and stirred for 5-6 hours at 25-30 °C to form the hydrazone intermediate. The reaction mixture is then heated to 55-65 °C for 10-12 hours to effect cyclization to Almotriptan base.[1]

-

Work-up and Isolation: After cooling, non-polar impurities are removed by extraction with an organic solvent. The aqueous layer is then neutralized (pH 8-9) with a base like sodium carbonate, and the Almotriptan base is extracted with ethyl acetate. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude Almotriptan base can be purified by silica (B1680970) gel column chromatography or by conversion to a suitable acid addition salt followed by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Yield (from hydrazine) | 25-30% (w/w) | [2] |

| Purity (after purification) | >99.85% (as measured by HPLC) | [2] |

Synthesis Pathway Diagram

Caption: One-Pot Synthesis via Hydrazone Intermediate.

Final Step: Formation of Almotriptan Hydrochloride

The final step in the preparation of the active pharmaceutical ingredient is the formation of the hydrochloride salt from the Almotriptan base.

Experimental Protocol

-

Salt Formation: The purified Almotriptan base is dissolved in a suitable organic solvent, such as ethanol (B145695) or isopropanol. A solution of hydrochloric acid in a compatible solvent (e.g., isopropanolic HCl) is then added dropwise with stirring.

-

Crystallization and Isolation: The Almotriptan hydrochloride salt typically precipitates from the solution. The mixture may be cooled to enhance crystallization. The solid product is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Conclusion

The synthesis of Almotriptan hydrochloride can be achieved through several distinct pathways. The Fischer indole synthesis represents a classical and well-established method, though it may suffer from moderate yields and the generation of impurities. The Heck cyclization, while a powerful tool for C-C bond formation, appears to be inefficient for the large-scale production of Almotriptan due to its low overall yield. The "one-pot" synthesis via a hydrazone intermediate presents a more streamlined and efficient alternative, offering good yields and high purity, making it a potentially more commercially viable route. The choice of a particular synthetic strategy will depend on a variety of factors, including cost of starting materials, scalability, and the desired purity profile of the final active pharmaceutical ingredient. Further process optimization and development may lead to even more efficient and sustainable methods for the synthesis of this important antimigraine drug.

References

The Pharmacodynamics of Almotriptan: An In-depth Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Almotriptan (B1666892) is a potent and selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist developed for the acute treatment of migraine.[1][2] Its therapeutic efficacy is rooted in a multi-faceted mechanism of action that addresses the complex pathophysiology of migraine attacks. This technical guide provides a comprehensive overview of the pharmacodynamics of almotriptan, with a focus on its receptor binding profile, functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development in this area.

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. The underlying pathophysiology involves the activation of the trigeminovascular system, leading to the release of vasoactive neuropeptides, neurogenic inflammation, and vasodilation of cranial blood vessels.[3][4] Triptans, a class of drugs that selectively target serotonin 5-HT1B/1D receptors, have become a cornerstone in the acute management of migraine.[4] Almotriptan, a second-generation triptan, offers a favorable pharmacokinetic and pharmacodynamic profile, contributing to its clinical efficacy and tolerability.[5][6][7] This guide delves into the core pharmacodynamic principles that govern the therapeutic action of almotriptan.

Mechanism of Action

Almotriptan exerts its therapeutic effects through a dual mechanism of action, primarily as a selective agonist at 5-HT1B and 5-HT1D receptors.[1][2]

-

Cranial Vasoconstriction: Almotriptan binds to 5-HT1B receptors located on the smooth muscle cells of cranial blood vessels.[8][9] Activation of these receptors leads to the constriction of dilated cerebral and meningeal arteries, which is a key contributor to migraine pain.[8][9]

-

Inhibition of Neurogenic Inflammation: Almotriptan also activates 5-HT1D receptors, which are found on presynaptic trigeminal nerve endings.[3][10] This activation inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin A.[3][11] By suppressing neurogenic inflammation, almotriptan reduces plasma protein extravasation and further alleviates migraine symptoms.[3][11]

Receptor Binding Affinity and Selectivity

Almotriptan exhibits high affinity for human 5-HT1B and 5-HT1D receptors, with nanomolar potency.[1][5] Its selectivity for these target receptors over other 5-HT receptor subtypes and non-serotonergic receptors contributes to its favorable side-effect profile.[1][5]

Table 1: Receptor Binding Affinity of Almotriptan

| Receptor Subtype | pKi | Reference |

| 5-HT1A | 4.00 | [12] |

| 5-HT1B | 7.08 | [12] |

| 5-HT1D | 7.75 | [12] |

| 5-ht1E | 5.00 | [12] |

| 5-HT1F | 7.79 | [12] |

| 5-HT2A | <5 | [12] |

| 5-HT2B | 5.20 | [12] |

| 5-HT7 | 5.00 | [12] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Activity

As a receptor agonist, almotriptan not only binds to 5-HT1B/1D receptors but also activates them, initiating downstream signaling cascades. Functional assays, such as cAMP accumulation assays and in vitro vasoconstriction studies, have demonstrated that almotriptan is a full agonist at these receptors, with efficacy comparable to the endogenous ligand, serotonin.[1]

Table 2: Functional Activity of Almotriptan

| Assay | Receptor Subtype | pEC50 | Emax (% of Serotonin) | Reference |

| cAMP Accumulation | 5-HT1B | 7.08 | Not Reported | [12] |

| cAMP Accumulation | 5-HT1D | 7.75 | Not Reported | [12] |

| Vasoconstriction (Human Meningeal Artery) | 5-HT1B-like | 7.52 (EC50 = 30 nM) | Not Reported | [8] |

| Vasoconstriction (Human Temporal Artery) | 5-HT1B-like | 6.15 (EC50 = 700 nM) | Not Reported | [8] |

| Vasoconstriction (Dog Saphenous Vein) | 5-HT1B-like | 6.40 (EC50 = 394 nM) | Full Agonist | [1] |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Signaling Pathways

The activation of 5-HT1B and 5-HT1D receptors by almotriptan triggers intracellular signaling cascades through Gi/o proteins.[10]

Figure 1: Almotriptan-induced Gi/o protein signaling pathway.

Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels ultimately results in the physiological responses of smooth muscle contraction (vasoconstriction) and the inhibition of neurotransmitter release.

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the affinity (Ki) of a compound for a specific receptor.

Figure 2: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT1B or 5-HT1D receptor are prepared by homogenization and centrifugation.[13][14] The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

-

Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]5-carboxamidotryptamine) and varying concentrations of almotriptan.[13][14] Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., serotonin).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[13][14] The filters are then washed with ice-cold buffer to remove unbound radioligand.[13]

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of almotriptan that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays measure the ability of a compound to activate Gi/o-coupled receptors by quantifying the inhibition of adenylyl cyclase activity.

Figure 3: Workflow for a cAMP functional assay.

Methodology:

-

Cell Culture: Cells (e.g., HeLa or HEK293) stably or transiently expressing the human 5-HT1B or 5-HT1D receptor are cultured in appropriate media.[1][15]

-

Assay Procedure: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, the cells are stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of almotriptan.[1]

-

cAMP Measurement: After the incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15][16][17][18]

-

Data Analysis: The data are analyzed using a sigmoidal dose-response curve to determine the EC50 or IC50 value, which represents the concentration of almotriptan that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.

In Vivo Models

This model assesses the ability of a compound to constrict cranial blood vessels in an anesthetized animal model.

Methodology:

-

Animal Preparation: Anesthetized dogs or cats are instrumented to measure carotid arterial blood flow and vascular resistance.

-

Drug Administration: Almotriptan is administered intravenously or intraduodenally.

-

Measurement: Changes in carotid blood flow and vascular resistance are continuously monitored. A decrease in blood flow and an increase in vascular resistance indicate vasoconstriction.

-

Data Analysis: The dose-response relationship is analyzed to determine the effective dose (e.g., ED50) of almotriptan required to produce a significant vasoconstrictor effect.

This model evaluates the capacity of a compound to inhibit plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.[11]

Methodology:

-

Animal Preparation: Anesthetized rats or guinea pigs are used. The trigeminal ganglion is surgically exposed for electrical stimulation. A fluorescently labeled protein (e.g., Evans blue) is injected intravenously to trace plasma extravasation.[11]

-

Experimental Procedure: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation. Almotriptan is administered prior to the stimulation.[11]

-

Quantification: After a set period, the animal is euthanized, and the dura mater is removed. The amount of extravasated dye in the dura is quantified spectrophotometrically.

-

Data Analysis: The inhibitory effect of almotriptan on plasma protein extravasation is calculated by comparing the amount of dye in the dura of treated animals to that of control animals.

Conclusion

The pharmacodynamic profile of almotriptan as a selective and potent 5-HT1B/1D receptor agonist provides a clear rationale for its efficacy in the acute treatment of migraine. Its ability to induce cranial vasoconstriction and inhibit neurogenic inflammation directly counteracts the key pathological events of a migraine attack. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of almotriptan and to explore the potential of novel compounds targeting the serotonergic system for migraine therapy. A thorough understanding of these pharmacodynamic principles is crucial for the continued development of effective and well-tolerated treatments for this debilitating condition.

References

- 1. Pharmacological characterization of almotriptan: an indolic 5-HT receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The mode of action of sumatriptan is vascular? A debate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Almotriptan, a new anti-migraine agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vascular effects of the new anti-migraine agent almotriptan on human cranial and peripheral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. repub.eur.nl [repub.eur.nl]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cAMP-Glo™ Assay Protocol [promega.com]

- 17. GloSensor™ cAMP Assay Protocol [promega.com]

- 18. resources.revvity.com [resources.revvity.com]

Almotriptan Hydrochloride: A Technical Review of its Affinity for 5-HT1A and 5-HT7 Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of almotriptan (B1666892) hydrochloride for the serotonin (B10506) 5-HT1A and 5-HT7 receptors. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies. Almotriptan is primarily recognized as a selective agonist for the 5-HT1B and 5-HT1D receptors, a mechanism central to its efficacy in the acute treatment of migraine.[1][2] However, a comprehensive understanding of its interaction with other serotonin receptor subtypes, such as 5-HT1A and 5-HT7, is crucial for a complete pharmacological profile.

Quantitative Analysis of Binding Affinity

Studies have demonstrated that almotriptan possesses a significantly lower affinity for 5-HT1A and 5-HT7 receptors when compared to its high affinity for 5-HT1B and 5-HT1D receptors.[1] The affinity of almotriptan for 5-HT7 and 5-HT1A receptors is reported to be approximately 40 and 60 times lower, respectively, than its affinity for the 5-HT1B/1D receptors.

Quantitative data from functional assays, specifically cAMP and inositol (B14025) phosphate (B84403) (IP) assays, provide a more precise measure of this interaction. The pEC50 values, which represent the negative logarithm of the molar concentration of a drug that produces 50% of its maximal response, are summarized in the table below.

| Receptor Subtype | Almotriptan Malate (B86768) pEC50 |

| 5-HT1A | 4.00 |

| 5-HT7 | 5.00 |

| 5-HT1B | 7.08 |

| 5-HT1D | 7.75 |

| Table 1: pEC50 values of almotriptan malate for various 5-HT receptor subtypes. Data derived from cAMP and IP functional assays. |

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for compounds like almotriptan hydrochloride typically involves radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.

Principle

Radioligand binding assays measure the affinity of a ligand for a receptor by quantifying the amount of a radioactively labeled ligand bound to the receptor. In competitive binding assays, a constant concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound (e.g., almotriptan). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined.

General Methodology

-

Membrane Preparation:

-

Tissue or cells expressing the target receptor (e.g., recombinant cells expressing human 5-HT1A or 5-HT7 receptors) are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]5-CT for 5-HT7), and varying concentrations of the unlabeled test compound (almotriptan).

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating unlabeled ligand) are included.

-

The plates are incubated to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to determine the IC50 value of the test compound.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

References

Pharmacokinetic profile of Almotriptan including oral bioavailability

This technical guide provides an in-depth overview of the pharmacokinetic profile of almotriptan (B1666892), a selective 5-HT(1B/1D) receptor agonist used for the acute treatment of migraine. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the absorption, distribution, metabolism, and excretion of almotriptan, with a focus on its oral bioavailability.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of almotriptan are characterized by good oral absorption and a relatively predictable elimination profile. The key quantitative parameters are summarized in the tables below for easy reference and comparison.

Table 1: Core Pharmacokinetic Parameters of Almotriptan

| Parameter | Value | Reference |

| Oral Bioavailability | ~70% | [1][2][3][4][5][6] |

| Time to Peak Plasma Concentration (Tmax) | 1 to 3 hours | [2][4][7][8] |

| Elimination Half-Life (t½) | 3 to 4 hours | [1][2][9][10] |

| Protein Binding | ~35% | [1][7][9][11] |

| Apparent Volume of Distribution (Vd) | 180 to 200 L | [7][9][10][11] |

Table 2: Metabolism and Excretion of Almotriptan

| Parameter | Description | Reference |

| Major Routes of Metabolism | Monoamine oxidase (MAO)-mediated oxidative deamination (~27% of dose) and Cytochrome P450 (CYP)-mediated oxidation (~12% of dose) | [7][10][12][13] |

| Minor Route of Metabolism | Flavin monooxygenase | [2][10] |

| Metabolizing Enzymes | MAO-A, CYP3A4, CYP2D6 | [1][12][14][15] |

| Primary Route of Elimination | Renal excretion | [3][9][10] |

| Fraction Excreted Unchanged in Urine | ~40-50% | [9][12][14][16] |

| Total Urinary Excretion | ~75% of the oral dose | [4][9][10][11] |

| Fecal Excretion | ~13% of the administered dose | [4][9][11] |

Experimental Protocols

The pharmacokinetic data for almotriptan have been established through a series of clinical and in vitro studies. The following sections detail the general methodologies employed in these key experiments.

Determination of Oral Bioavailability

The absolute oral bioavailability of almotriptan was determined in a crossover study involving healthy volunteers.

-

Study Design: An open-label, randomized, crossover design is typically used. A cohort of healthy subjects receives a single intravenous (IV) dose and a single oral dose of almotriptan, separated by a washout period of at least 7 days.[3]

-

Dosing: For the IV administration, a sterile solution of almotriptan is infused. For oral administration, a standard tablet formulation is given.

-

Sample Collection: Serial blood samples are collected from each participant at predefined time points over 24 hours following each dose administration.[3] Urine samples are also collected over the same period.[3]

-

Sample Analysis: Plasma and urine concentrations of almotriptan are quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.[17]

-

Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both the IV and oral routes. The absolute bioavailability (F) is then calculated using the following formula:

-

F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)

-

Plasma Concentration Measurement

The quantification of almotriptan in plasma is crucial for determining its pharmacokinetic profile.

-

Methodology: High-performance liquid chromatography (HPLC) coupled with a suitable detector is the standard method.[17][18]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added to the samples to ensure accuracy and precision.

-

Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a reverse-phase column. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent is used to separate almotriptan from other components in the sample.

-

Detection: Detection can be achieved using UV spectrophotometry at a specific wavelength (e.g., 227 nm) or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS).[18]

-

Quantification: A calibration curve is generated using standards of known almotriptan concentrations. The concentration of almotriptan in the unknown samples is then determined by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

In Vitro Protein Binding Assay

The extent of almotriptan binding to plasma proteins is determined using in vitro methods.

-

Methodology: Equilibrium dialysis, ultrafiltration, or ultracentrifugation are commonly employed techniques.[19]

-

Procedure (Equilibrium Dialysis Example):

-

A dialysis cell is divided into two chambers by a semi-permeable membrane that allows the passage of small molecules like unbound drug but retains large molecules like plasma proteins.

-

One chamber is filled with human plasma, and the other with a buffer solution.

-

A known concentration of radiolabeled or non-labeled almotriptan is added to the plasma chamber.

-

The cell is incubated at 37°C with gentle agitation until equilibrium is reached (i.e., the concentration of unbound drug is the same in both chambers).

-

Samples are taken from both chambers, and the concentration of almotriptan is measured.

-

-

Calculation: The percentage of protein binding is calculated as:

-

% Bound = [(Total drug concentration in plasma chamber - Unbound drug concentration in buffer chamber) / Total drug concentration in plasma chamber] * 100

-

In Vitro Metabolism Studies

The metabolic pathways of almotriptan and the enzymes responsible are identified through in vitro experiments.

-

Systems Used:

-

Human Liver Microsomes: These are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes.

-

Human Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, including monoamine oxidase (MAO).

-

cDNA-expressed Human Enzymes: These are individual, purified enzymes (e.g., specific CYPs or MAO-A) that allow for the definitive identification of the enzymes involved in a particular metabolic reaction.[15]

-

-

Experimental Procedure:

-

Almotriptan is incubated with one of the in vitro systems mentioned above in the presence of necessary cofactors (e.g., NADPH for CYP enzymes).

-

The reaction is stopped at various time points, and the mixture is analyzed for the presence of metabolites using LC-MS/MS.

-

To identify the specific enzymes involved, correlation analyses, chemical inhibition studies with known enzyme inhibitors, and incubations with specific cDNA-expressed enzymes are performed.[15]

-

Visualizations

The following diagrams illustrate key aspects of almotriptan's pharmacokinetics and mechanism of action.

Conclusion

Almotriptan exhibits a favorable pharmacokinetic profile for an acute migraine therapeutic, characterized by high oral bioavailability, rapid absorption, and a relatively short half-life that contributes to its efficacy and tolerability. Its metabolism is well-defined, involving both MAO-A and CYP450 enzymes, and a significant portion of the drug is excreted unchanged in the urine. This comprehensive understanding of almotriptan's pharmacokinetics is essential for its safe and effective use in the clinical setting and provides a solid foundation for further research and development in the field of migraine treatment.

References

- 1. Almotriptan - Wikipedia [en.wikipedia.org]

- 2. Almotriptan, a new anti-migraine agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absolute bioavailability, pharmacokinetics, and urinary excretion of the novel antimigraine agent almotriptan in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. drugs.com [drugs.com]

- 8. Axert (almotriptan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 9. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of MAO-A inhibition on the pharmacokinetics of almotriptan, an antimigraine agent in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. Effect of food intake on the bioavailability of almotriptan, an antimigraine compound, in healthy volunteers: an open, randomized, crossover, single-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]

- 19. protocols.io [protocols.io]

Almotriptan's Dual-Action Mechanism in Migraine Therapy: A Technical Guide on Cranial Vessel Constriction and Neuropeptide Release Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Migraine is a complex neurovascular disorder characterized by debilitating headaches, often accompanied by sensory disturbances. The pathophysiology involves the dilation of cranial blood vessels and the release of pro-inflammatory neuropeptides from trigeminal nerve endings. Almotriptan (B1666892), a second-generation triptan, is a selective serotonin (B10506) 5-HT1B/1D receptor agonist designed to target these core mechanisms. This technical guide provides an in-depth analysis of almotriptan's pharmacological action, focusing on its dual role in constricting pathologically dilated cranial vessels and inhibiting the release of key neuropeptides. We present quantitative data on receptor affinity and vascular efficacy, detail established experimental protocols for its evaluation, and visualize the underlying signaling pathways and experimental workflows.

Almotriptan's Core Mechanism of Action

Almotriptan exerts its therapeutic effects by selectively targeting two subtypes of serotonin receptors that are crucial to the migraine process: 5-HT1B and 5-HT1D.[1][2]

-

Cranial Vasoconstriction (5-HT1B Receptor-Mediated): During a migraine attack, certain cranial blood vessels become painfully dilated. 5-HT1B receptors are predominantly located on the smooth muscle cells of these vessels. Almotriptan's agonism at these receptors induces vasoconstriction, returning the dilated arteries to their normal caliber and thereby alleviating headache pain.[1]

-

Inhibition of Neuropeptide Release (5-HT1D Receptor-Mediated): The trigeminal nerve system plays a pivotal role in migraine. The sensory nerve endings that innervate the cranial vasculature express presynaptic 5-HT1D receptors. Activation of these receptors by almotriptan inhibits the release of pro-inflammatory and vasodilatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), as well as Substance P and neurokinin A.[1] This action prevents neurogenic inflammation and the transmission of pain signals.[1][2]

This dual mechanism addresses both the vascular and neuronal components of a migraine attack, making it an effective acute treatment.[1]

Key Signaling Pathways

Almotriptan's effects are initiated by its binding to G-protein coupled receptors (GPCRs) of the Gi/o class, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

5-HT1B Receptor Signaling in Vascular Smooth Muscle

Activation of the 5-HT1B receptor on cranial vascular smooth muscle cells triggers a signaling cascade that results in vasoconstriction. The binding of almotriptan inhibits adenylyl cyclase, reducing cAMP production and leading to smooth muscle contraction.

5-HT1D Receptor Signaling in Trigeminal Neurons

On presynaptic trigeminal nerve terminals, almotriptan's activation of 5-HT1D receptors also inhibits adenylyl cyclase. This leads to a decrease in cAMP, which in turn modulates ion channel activity, reducing calcium influx and increasing potassium efflux. The net result is hyperpolarization of the nerve terminal, making it less excitable and inhibiting the release of CGRP and other neuropeptides.

Quantitative Data Presentation

The efficacy and selectivity of almotriptan can be quantified through its receptor binding affinity, vasoconstrictor potency, clinical outcomes, and pharmacokinetic profile.

Table 1: Receptor Binding Profile of Almotriptan

| Receptor Subtype | Almotriptan Affinity | Comparator (Sumatriptan) | Notes |

| Human 5-HT1B | High (Low nanomolar) | High | Primary target for vasoconstriction. |

| Human 5-HT1D | High (Low nanomolar) | High | Primary target for neuropeptide inhibition. |

| Human 5-HT1F | Moderate Affinity | Moderate Affinity | Also implicated in migraine therapy. |

| Human 5-HT1A | ~60-fold lower than 5-HT1B/1D | Low | Demonstrates selectivity over this subtype. |

| Human 5-HT7 | ~40-fold lower than 5-HT1B/1D | Low | Demonstrates selectivity over this subtype. |

| Data derived from preclinical pharmacological characterizations.[1][3] |

Table 2: In Vitro Vasoconstrictor Potency (EC50) of Almotriptan vs. Sumatriptan (B127528)

| Human Artery | Almotriptan EC50 (μM) | Sumatriptan EC50 (μM) | Selectivity Insight |

| Meningeal | 0.03 | - | High potency in a key migraine-related vessel. |

| Temporal | 0.7 | - | Potent constriction of extracranial arteries. |

| Basilar | 3.7 | 0.4 | Lower potency than sumatriptan in this intracranial artery. |

| Coronary | 5.0 | Lower than Almotriptan | Suggests a potentially favorable cardiovascular safety profile. |

| Pulmonary | >10 | Lower than Almotriptan | Significantly lower effect on peripheral vasculature. |

| EC50 is the concentration required to produce 50% of the maximal contractile response. Data from in vitro studies on isolated human arteries. |

Table 3: Clinical Efficacy of Oral Almotriptan (12.5 mg) vs. Placebo & Sumatriptan

| Efficacy Endpoint (at 2 hours) | Almotriptan 12.5 mg | Sumatriptan 50-100 mg | Placebo |

| Pain Relief | 58.0% - 63.7% | 57.3% - 58.0% | ~35% |

| Pain-Free | 33.3% - 36.4% | ~28.5% | ~14% |

| Sustained Pain-Free (2-24h) | ~25.9% | ~20.0% - 28.5% | ~12% |

| Data compiled from pooled analyses and head-to-head randomized controlled trials. |

Table 4: Key Pharmacokinetic Parameters of Oral Almotriptan

| Parameter | Value | Clinical Significance |

| Bioavailability | ~70% | High and consistent absorption.[4] |

| Tmax (Time to Peak Plasma Conc.) | 1.5 - 4.0 hours | Rapid achievement of therapeutic concentrations.[4] |

| Half-life (t1/2) | ~3-4 hours | Provides sustained effect with low recurrence rates.[4] |

| Metabolism | MAO-A (major), CYP3A4 & CYP2D6 (minor) | Primary metabolic pathway identified.[4] |

| Excretion | ~50% unchanged in urine | Significant renal clearance of the active drug.[4] |

Experimental Protocols & Methodologies

The dual actions of almotriptan are validated through specific preclinical and clinical experimental models.

Protocol: In Vitro Cranial Artery Constriction Assay

-

Objective: To determine the vasoconstrictor potency and efficacy of almotriptan on isolated human cranial arteries.

-

Methodology:

-

Tissue Preparation: Segments of human arteries (e.g., middle meningeal, temporal) are obtained post-mortem or from surgical resections and dissected into rings (2-4 mm).

-

Mounting: Artery rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, aerated with 95% O2/5% CO2. Rings are connected to isometric force transducers.

-

Equilibration: Tissues are equilibrated under a resting tension for 60-90 minutes.

-

Drug Administration: Cumulative concentration-response curves are generated by adding almotriptan in a stepwise manner to the organ bath.

-

Data Acquisition: The isometric tension (contraction) is recorded continuously. EC50 and maximum effect (Emax) values are calculated from the concentration-response curves.

-

Protocol: In Vivo Model of Neurogenic Dural Plasma Extravasation

-

Objective: To assess almotriptan's ability to inhibit neurogenic inflammation in the dura mater, an effect mediated by blocking neuropeptide release.

-

Methodology:

-

Animal Model: Anesthetized rats or guinea pigs are used.

-

Surgical Preparation: The animal is ventilated, and core body temperature is maintained. The trigeminal ganglion is exposed via a craniotomy.

-

Plasma Marker: A radiolabeled plasma protein (e.g., 125I-Bovine Serum Albumin) is injected intravenously to quantify plasma leakage.

-

Drug Administration: Almotriptan or vehicle is administered (e.g., intravenously or subcutaneously) prior to stimulation.

-

Stimulation: The trigeminal ganglion is electrically stimulated (e.g., 5 Hz, 1.2 mA, 5 ms (B15284909) for 5 minutes) to induce neuropeptide release and subsequent plasma protein extravasation in the dura mater.

-

Quantification: After a circulation period, the animal is euthanized, and the dura mater is removed. The radioactivity in the tissue is measured using a gamma counter to quantify the amount of extravasated plasma protein. The ratio of extravasation on the stimulated vs. unstimulated side is calculated.

-

References

- 1. Pharmacological characterization of almotriptan: an indolic 5-HT receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Almotriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist lasmiditan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Receptor Binding Affinity of Almotriptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almotriptan is a second-generation triptan, a class of selective serotonin (B10506) (5-HT) receptor agonists, widely prescribed for the acute treatment of migraine headaches. Its therapeutic efficacy is primarily attributed to its high affinity for the 5-HT1B and 5-HT1D receptor subtypes.[1][2][3] This technical guide provides an in-depth overview of the in-vitro studies that have characterized the receptor binding profile of Almotriptan. It is intended to be a comprehensive resource for researchers and professionals involved in drug development and neuroscience, offering detailed data, experimental protocols, and visualizations of the underlying molecular mechanisms.

This document summarizes quantitative data on Almotriptan's binding affinity (pKi) and functional potency (pEC50) across a range of serotonin receptors. Furthermore, it outlines the detailed methodologies for the key in-vitro assays used to determine these values, including radioligand binding assays and functional cAMP assays. Visual diagrams of the experimental workflow and the relevant signaling pathway are also provided to facilitate a deeper understanding of the experimental and biological context.

Almotriptan Receptor Binding and Functional Potency

Almotriptan exhibits a distinct binding profile, with a high affinity for 5-HT1B and 5-HT1D receptors.[1][2][3] It also demonstrates a notable affinity for the 5-HT1F receptor.[4] In contrast, its affinity for other serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7, is considerably lower.[4] This selectivity is a key factor in its therapeutic action and favorable side-effect profile.

Data Presentation

The following tables summarize the quantitative data from in-vitro studies on Almotriptan's receptor binding affinity and functional potency.

Table 1: Almotriptan Receptor Binding Affinity (pKi)

| Receptor Subtype | pKi |

| 5-HT1A | 6.1 |

| 5-HT1B | 7.8 |

| 5-HT1D | 7.8 |

| 5-HT1E | <5.0 |

| 5-HT1F | 7.8 |

| 5-HT2A | 5.3 |

| 5-HT2C | <5.0 |

| 5-HT5A | 6.0 |

| 5-HT6 | 5.5 |

| 5-HT7 | 6.1 |

Data sourced from a comprehensive analysis of triptan affinities.[4]

Table 2: Almotriptan Functional Potency (pEC50) in cAMP Assays

| Receptor Subtype | pEC50 |

| 5-HT1A | 4.00 |

| 5-HT1B | 7.08 |

| 5-HT1D | 7.75 |

| 5-ht1E | 5.00 |

| 5-HT1F | 7.79 |

| 5-HT2A | <5.0 |

| 5-HT2B | 5.20 |

| 5-HT7 | 5.00 |

Data derived from Rubio-Beltrán et al. (2018), representing the negative logarithm of the molar concentration at which 50% of the maximal response is exerted in cAMP or IP assays.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the data tables.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Cell Culture: CHO-K1 cells expressing human recombinant 5-HT receptor subtypes are cultured in appropriate media without antibiotics.

-

Harvesting: Cells are harvested by scraping from culture vessels in ice-cold Ca2+- and Mg2+-free PBS.

-

Centrifugation: The cell suspension is centrifuged at 5,000 x g for 10 minutes at 4°C.

-

Homogenization: The cell pellet is resuspended in Buffer A (15 mM Tris-HCl pH 7.5, 2 mM MgCl2, 0.3 mM EDTA, and 1 mM EGTA) and homogenized in a glass-glass homogenizer.

-

Membrane Fraction Collection: The crude membrane fraction is collected through two consecutive centrifugation steps at 35,000 x g and 4°C for 30 minutes, with a washing step in Buffer A in between.

-

Final Preparation: The final membrane pellet is suspended in Buffer B (75 mM Tris-HCl pH 7.5, 12.5 mM MgCl2, 0.3 mM EDTA, 1 mM EGTA, and 250 mM sucrose) and flash-frozen in liquid nitrogen. Protein content is determined using the BCA method.[5]

-

Assay Setup: The assay is performed in duplicate in a 96-well plate containing binding buffer (optimized for each receptor), cell membrane extracts, a specific radiotracer, and the test compound (Almotriptan).

-

Non-specific Binding Determination: Non-specific binding is determined by co-incubation with a high concentration of a non-radiolabeled ligand.

-

Incubation: The plate is incubated to allow for competitive binding.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed multiple times with ice-cold washing buffer.

-

Scintillation Counting: Scintillation cocktail is added to the filters, and radioactivity is counted using a scintillation counter.

-

Data Analysis: The IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.[5]

Functional cAMP Assays

These assays measure the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase activity for Gi-coupled receptors like 5-HT1B and 5-HT1D.

-

Cell Preparation: CHO-K1 cells expressing the human recombinant 5-HT receptor of interest are used.

-

Agonist Test:

-

12 µl of cells are mixed with 6 µl of Almotriptan at increasing concentrations and 6 µl of forskolin.

-

The mixture is incubated for 30 minutes at room temperature.

-

-

Lysis and Detection:

-

A lysis buffer is added, and the mixture is incubated for 1 hour.

-

cAMP concentrations are estimated using an HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's specifications. The assay is based on the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.[5]

-

Visualizations

The following diagrams illustrate the experimental workflow for a radioligand binding assay and the signaling pathway of the 5-HT1B/1D receptors.

References

Almotriptan Beyond Migraine: A Technical Guide to Non-Migraine Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almotriptan, a selective 5-HT1B/1D receptor agonist, is a well-established therapeutic agent for the acute treatment of migraine headaches. Its mechanism of action, involving vasoconstriction of cranial blood vessels and inhibition of neuropeptide release, has prompted investigation into its utility for other neurological and non-neurological conditions. This technical guide provides a comprehensive overview of the preliminary research into the non-migraine applications of Almotriptan, with a focus on vestibular migraine, cluster headache, and cyclic vomiting syndrome. This document summarizes available quantitative data, details experimental protocols from key studies, and visualizes relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Almotriptan's high affinity for 5-HT1B and 5-HT1D receptors offers a targeted approach to modulating serotonergic pathways implicated in various physiological processes beyond migraine pathophysiology.[1] The exploration of Almotriptan for non-migraine applications is driven by the presence of these receptors in various tissues and the potential for their modulation to alleviate symptoms in other disorders. This guide consolidates the current, albeit in some cases nascent, evidence for these expanded therapeutic indications.

Mechanism of Action in Non-Migraine Conditions

Almotriptan's therapeutic effects are primarily attributed to its agonist activity at 5-HT1B and 5-HT1D receptors. The proposed mechanisms in non-migraine applications are extensions of its known actions in migraine:

-

Vasoconstriction: Agonism of 5-HT1B receptors on smooth muscle cells of blood vessels can induce vasoconstriction.[2] This is a key mechanism in conditions with a vascular component.

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on sensory nerve terminals inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as calcitonin gene-related peptide (CGRP).[3]

-

Modulation of Central Pain Pathways: Triptans may exert effects within the brainstem, particularly on the trigeminocervical complex, to modulate pain transmission.[1]

The following diagram illustrates the general signaling pathway of Almotriptan.

Investigational Non-Migraine Applications

Vestibular Migraine

Vestibular migraine is a neurological condition characterized by recurrent episodes of vertigo in individuals with a history of migraine.[4] The pathophysiology is thought to involve the interplay between vestibular and trigeminal pathways, with serotonin (B10506) playing a modulatory role.[5][6]

A retrospective, multicentric, open-label study investigated the efficacy of Almotriptan for acute vertigo attacks in patients with vestibular migraine.[7]

| Parameter | Value |

| Number of Patients | 26 (18 completed the study) |

| Dosage | 12.5 mg Almotriptan, single oral dose |

| Primary Outcome | Reduction in vertigo intensity |

| Vertigo Disappearance | 55% of patients |

| >50% Vertigo Reduction | 28% of patients |

| <50% Vertigo Reduction | 16% of patients |

| Overall Benefit | 83% of patients showed improvement |

| Pain Relief | Significant reduction (p < 0.001) |

The following protocol is based on the methodology of the retrospective study on Almotriptan for vestibular migraine.[7]

Objective: To assess the efficacy of an oral dose of Almotriptan 12.5 mg in the treatment of acute vertigo attacks in patients with Vestibular Migraine (VM).

Study Design: Retrospective, multicentric, open-label investigation.

Patient Population:

-

Inclusion Criteria:

-

Diagnosis of definite or probable VM according to ICHD-3 beta criteria.

-

Age 19 to 53 years.

-

Reporting vertigo in more than 50% of attacks.

-

History of migraine for at least one year.

-

Onset of migraine before the age of 50.

-

-

Exclusion Criteria:

-

Patients on prophylactic migraine therapy.

-

Treatment:

-

Almotriptan 12.5 mg administered as a single oral tablet.

-

Patients were advised to take the drug within 1 hour of the onset of a vertigo attack.

Data Collection:

-

Data were retrospectively collected from patient headache diaries.

-

Vertigo Intensity: Assessed using a 3-point scale (1=mild, 2=medium, 3=worst imaginable).

-

Therapeutic Response: Assessed using a 4-point scale (0=no change, 1=<50% reduction, 2=>50% reduction, 3=complete disappearance of vertigo).

-

Pain Relief: Assessed at 2 and 4 hours post-treatment.

-

Adverse Events: Recorded at each follow-up visit.

Follow-up: Monthly for three months.

Statistical Analysis: Student's t-test was used for data analysis.

Cluster Headache

Cluster headache is a primary headache disorder characterized by excruciatingly severe, strictly unilateral pain attacks.[8] While other triptans, particularly sumatriptan (B127528), are established treatments for acute cluster headache attacks, the role of Almotriptan is less defined.

Specific clinical trial data for Almotriptan in cluster headache is limited. However, the methodology of trials for other triptans can inform potential study designs.

This proposed protocol is adapted from established methodologies for clinical trials of triptans in cluster headache.[9][10]

Objective: To evaluate the efficacy and safety of oral Almotriptan for the acute treatment of cluster headache attacks.

Study Design: Randomized, double-blind, placebo-controlled, crossover trial.

Patient Population:

-

Inclusion Criteria:

-

Diagnosis of episodic or chronic cluster headache according to ICHD-3 criteria.

-

History of attacks for at least one year.

-

At least one attack per day on average during the cluster period.

-

-

Exclusion Criteria:

-

Contraindications to triptans.

-

Concomitant use of other acute cluster headache medications within 24 hours of study drug administration.

-

Treatment Periods:

-

Two treatment periods, separated by a washout period of at least 24 hours.

-

Patients will be randomized to receive either Almotriptan 12.5 mg or a matching placebo for the first attack, and the alternate treatment for the second attack.

Outcome Measures:

-

Primary Endpoint: Proportion of patients with headache relief (reduction from severe/very severe to mild/no pain) at 30 minutes after treatment.

-

Secondary Endpoints:

-

Proportion of patients who are pain-free at 30, 60, and 90 minutes.

-

Time to meaningful pain relief.

-

Use of rescue medication.

-

Incidence of adverse events.

-

Data Collection: Patients will record headache characteristics and treatment response in a diary for each treated attack.

Cyclic Vomiting Syndrome (CVS)

CVS is a disorder characterized by recurrent, stereotypic episodes of intense nausea and vomiting. A link between CVS and migraine has been suggested, and triptans have been explored as a potential treatment.[11]

There are no specific clinical trials of Almotriptan for CVS. However, studies on other triptans, such as sumatriptan, provide a basis for potential efficacy. A cross-sectional study on sumatriptan in adults with CVS reported the following:[11]

| Parameter | Value |

| Nausea Improvement (within 2h) | 55% of users |

| Vomiting Improvement (within 2h) | 59% of users |

| Abdominal Pain Improvement (within 2h) | 43% of users |

| Avoided Emergency Department Visit | 46% of users |

| Avoided Hospitalization | 51% of users |

This protocol is adapted from a clinical trial of sumatriptan in CVS.[12]

Objective: To evaluate the efficacy and safety of oral Almotriptan in aborting episodes of Cyclic Vomiting Syndrome.

Study Design: Open-label, prospective study.

Patient Population:

-

Inclusion Criteria:

-

Diagnosis of CVS according to the Rome IV criteria.

-

History of stereotypic episodes of nausea and vomiting.

-

-

Exclusion Criteria:

-

Gastrointestinal obstruction or other organic causes of vomiting.

-

Contraindications to triptans.

-

Treatment:

-

Almotriptan 12.5 mg orally at the onset of an episode.

-

A second dose may be administered after 2 hours if symptoms persist.

Outcome Measures:

-

Primary Endpoint: Proportion of episodes with a complete response (cessation of vomiting and resolution of nausea) within 2 hours of treatment.

-

Secondary Endpoints:

-

Time to cessation of vomiting.

-

Reduction in nausea severity (on a visual analog scale).

-

Need for rescue antiemetic medication.

-

Duration of the episode.

-

Incidence of adverse events.

-

Data Collection: Patients or caregivers will maintain a diary to record symptoms and treatment administration for each episode.

Other Potential Applications

Preliminary research and the known mechanism of action of 5-HT1B/1D agonists suggest potential for Almotriptan in other conditions, though clinical evidence is currently lacking.

-

Neuropathic Pain: Animal models of neuropathic pain have been used to study the effects of various analgesics.[13] The role of serotonin receptors in pain modulation suggests a potential, yet unexplored, application for Almotriptan in certain types of neuropathic pain. Further preclinical studies using models such as spinal nerve ligation would be necessary to investigate this.[14]

Conclusion

The preliminary evidence for the use of Almotriptan in non-migraine applications, particularly vestibular migraine, is promising. The existing data, primarily from a retrospective study, indicates a potential benefit in reducing vertigo. For cluster headache and cyclic vomiting syndrome, the established efficacy of other triptans provides a strong rationale for investigating Almotriptan. Further well-designed, prospective, randomized controlled trials are imperative to establish the efficacy and safety of Almotriptan in these and other potential non-migraine indications. The experimental protocols and pathways outlined in this guide are intended to serve as a foundation for future research in this expanding field.

References

- 1. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are 5-HT1B receptor agonists and how do they work? [synapse.patsnap.com]

- 3. Current and Novel Therapies for Cluster Headache: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into Pathophysiology of Vestibular Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Pathophysiology of Vestibular Migr [e-rvs.org]

- 7. researchgate.net [researchgate.net]

- 8. Cluster Headache - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Methodology of clinical trials of sumatriptan in migraine and cluster headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Treatment of acute cluster headache with sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sumatriptan as a treatment for cyclic vomiting syndrome: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Almotriptan Malate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of Almotriptan malate (B86768) using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Almotriptan malate is a selective 5-hydroxytryptamine 1B/1D receptor agonist used in the treatment of migraine.[1][2][3] Accurate and precise quantification is crucial for quality control, formulation development, and pharmacokinetic studies. The method described herein is based on a comprehensive review of published literature and offers a reliable approach for the determination of Almotriptan malate in bulk drug and pharmaceutical dosage forms.

Introduction

Almotriptan malate's therapeutic efficacy is dependent on its precise dosage; therefore, a validated analytical method for its quantification is essential.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[4][5] This application note outlines a complete HPLC method, including system suitability, sample preparation, and validation parameters according to the International Conference on Harmonisation (ICH) guidelines.[1]

Physicochemical Properties of Almotriptan Malate

A summary of the key physicochemical properties of Almotriptan malate relevant to HPLC method development is presented below.

| Property | Value/Information | Reference |

| Chemical Name | 1-[[[3-[2-(Dimethylamino) ethyl]-1H-indol-5-yl] methyl] sulfonyl] pyrrolidine (B122466) malate (1:1) | [1][4] |